N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-21-16-7-6-12(8-17(16)22-11)18(23)20-10-13-9-19-15-5-3-2-4-14(13)15/h2-5,9,12,19H,6-8,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVCWOINGFTEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the benzo[d]imidazole core. One common approach is the reaction of 1H-indole-3-carbaldehyde with 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives. For example:
-
Acidic Hydrolysis : Treatment with HCl generates the corresponding carboxylic acid hydrochloride salt (e.g., 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, CAS 131020-57-0) .
-
Basic Hydrolysis : Reaction with aqueous NaOH produces the free carboxylic acid, which can further react with nucleophiles.
Table 1: Hydrolysis Products and Conditions
| Conditions | Product | Reference |
|---|---|---|
| HCl (aq.), reflux | 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride | |
| NaOH (aq.), reflux | 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid |
Nucleophilic Substitution at the Benzimidazole Ring
The benzimidazole moiety participates in nucleophilic substitution reactions, particularly at the C2 position. For instance:
-
Thiol Substitution : Reaction with thiols (e.g., ethanethiol) under acidic catalysis yields 2-alkylthio-benzimidazole derivatives .
-
Halogenation : Electrophilic bromination or chlorination occurs at the electron-rich positions of the benzimidazole ring .
Table 2: Substitution Reactions of the Benzimidazole Ring
| Reagent | Product | Catalyst | Reference |
|---|---|---|---|
| Ethanethiol | 2-(Ethylthio)-benzimidazole derivative | p-TsOH | |
| Br₂ in DCM | 5-Bromo-benzimidazole derivative | — |
Alkylation and Acylation at the Indole Nitrogen
The indole N–H group is susceptible to alkylation or acylation. For example:
-
Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-methylindole derivatives .
-
Acylation : Treatment with acetyl chloride forms N-acetylindole analogs .
Table 3: Indole Nitrogen Functionalization
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃ | N-Methylindole derivative | DMF, 80°C | |
| AcCl, pyridine | N-Acetylindole derivative | RT, 12 h |
Metal Coordination and Chelation
The benzimidazole nitrogen and amide oxygen atoms act as ligands for metal ions. For example:
-
Coordination with Transition Metals : Forms complexes with Cu(II) or Fe(III), which are studied for catalytic or bioactive applications.
-
Crystal Packing Interactions : Hydrogen bonding and π-stacking observed in crystal structures (e.g., N–H⋯O and N–H⋯N interactions) .
Functionalization via Cross-Coupling Reactions
The indole C3 position undergoes palladium-catalyzed coupling reactions:
-
Suzuki Coupling : Reaction with arylboronic acids generates biarylindole derivatives .
-
Heck Reaction : Alkenylation at C3 using alkenes and Pd catalysts .
Table 4: Cross-Coupling Reactions
| Reaction Type | Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 3-Arylindole derivative | |
| Heck Reaction | Styrene | Pd(OAc)₂ | 3-Vinylindole derivative |
Reductive Alkylation of the Tetrahydrobenzene Ring
The tetrahydrobenzene ring in the benzimidazole moiety can undergo hydrogenation or reductive alkylation:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydro ring to a fully reduced form .
-
Reductive Amination : Reaction with aldehydes and NaBH₃CN introduces alkyl groups at the amine sites .
Acid-Catalyzed Cyclization
Under Brønsted acid catalysis (e.g., p-TsOH), the compound may form fused heterocycles via intramolecular cyclization, as seen in related tetrahydrocarbazolone syntheses .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by an indole moiety and a benzo[d]imidazole ring. Its molecular formula is with a molecular weight of approximately 388.5 g/mol. The presence of these heterocycles contributes to its biological activity, making it a subject of interest for drug development.
Anticancer Properties
Research indicates that derivatives of indole and benzo[d]imidazole possess significant anticancer properties. Studies have demonstrated that compounds similar to N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that indole derivatives showed promising results against colon and breast cancer cells, with specific derivatives achieving half-maximal inhibitory concentration (IC50) values significantly lower than those of standard treatments .
Antiviral Activity
The compound's structural components suggest potential antiviral applications. Research on related indole derivatives has shown effectiveness against several viruses, including hepatitis C and other RNA viruses. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes . Preliminary studies suggest that this compound could exhibit similar antiviral properties.
Neuropharmacological Effects
Indole derivatives are also being studied for their effects on the central nervous system. Some compounds have shown promise as GABA-A receptor ligands, which could lead to applications in treating anxiety and depression . The potential modulation of neurotransmitter systems by this compound warrants further investigation.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, modulating biological processes. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Halogenation : Chloro/bromo/iodo substituents (e.g., Compound 8, 77) increase molecular weight and may enhance binding affinity via hydrophobic interactions .
- Piperidine/Benzyl Groups : Compounds like 6d and 3t exhibit lower melting points (oily vs. solid), suggesting reduced crystallinity due to bulky substituents .
Synthetic Efficiency: One-pot reductive cyclization () and TOSMIC-based methods () achieve moderate-to-high yields (56–87%), whereas PROTAC-linked analogs require advanced techniques (e.g., nanoscale synthesis in ) .
Spectroscopic and Analytical Data
- NMR Shifts :
- HRMS Validation : All compounds in the evidence were confirmed via HRMS, with mass accuracy within ±2 ppm .
Pharmacological Potential (Inferred)
- Xanthine Oxidase Inhibition : Amide-based derivatives () highlight the role of carboxamide groups in enzyme binding, which the target compound shares .
- PROTAC Applications : Compound 9.46 () demonstrates benzoimidazole-carboxamides’ utility in targeted protein degradation, a possible avenue for the target compound .
Biological Activity
N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, case studies, and synthesis data.
Chemical Structure and Properties
The compound features an indole moiety linked to a tetrahydrobenzoimidazole structure, which is significant for its biological interactions. The structural formula can be represented as follows:
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, certain tetrahydrobenzodiazepines have been shown to inhibit farnesyltransferase (FT), which is crucial in cancer cell proliferation. The presence of hydrophobic substituents at specific positions enhances enzyme inhibitory activity .
2. Dopamine Receptor Agonism
Studies have identified compounds that act as selective agonists for dopamine receptors. For example, high-throughput screening has revealed that some derivatives can selectively activate the D3 dopamine receptor while showing minimal activity at D2 receptors . This selectivity is vital for developing treatments for neuropsychiatric disorders.
Biological Activity Data
| Activity | EC50 (nM) | Emax (% Control) | IC50 (nM) | Imax (% Control) |
|---|---|---|---|---|
| D3 Receptor Agonist | 710 ± 150 | 102 ± 4.2 | 15,700 ± 3,000 | 88 ± 7 |
| Inhibition of Farnesyltransferase | 24 | - | - | - |
Case Study 1: Anticancer Activity
A study on related indole derivatives demonstrated significant anticancer properties through the inhibition of cell growth in various tumor models. The compound exhibited an IC50 value indicating potent antiproliferative effects against H-Ras transformed Rat-1 cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds. Results showed that certain derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2) effectively, with some exhibiting selectivity over traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Synthesis and Derivative Studies
Recent studies have explored the synthesis of various derivatives of the compound to enhance biological activity. For example, α-indolylacrylates were synthesized and tested for anticancer activity, revealing promising results with modifications to the indole structure .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[d]imidazole core in N-((1H-indol-3-yl)methyl) derivatives?
- Methodology : A one-pot, two-step synthesis is commonly employed. For example, benzo[d]imidazole derivatives are synthesized via cyclocondensation of o-phenylenediamine with aldehydes under acidic conditions (e.g., p-toluenesulfonic acid in DMF at 100°C) . For indole-benzimidazole hybrids, regioselective alkylation of indole at the N1 position (using benzyl or allyl groups) precedes coupling with the benzimidazole scaffold .
- Key Parameters : Solvent choice (DMF, DCM), temperature (reflux conditions), and catalysts (e.g., MnO₂ for oxidation steps) influence yield and purity .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in substituted benzimidazole-indole hybrids?
- Approach :
- ¹H NMR : Look for diagnostic signals:
- Indole C3-H proton at δ ~7.2–7.5 ppm (deshielded due to conjugation).
- Benzimidazole NH protons (δ ~12–13 ppm, broad singlet) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance. For example, derivatives in showed HRMS matches within 0.5–1.0 mDa.
Advanced Research Questions
Q. What experimental design considerations address low yields in N-alkylation of indole during hybrid synthesis?
- Challenges : Competitive alkylation at indole C3 vs. N1 positions.
- Solutions :
- Use bulky alkylating agents (e.g., benzyl chloride) to favor N1 substitution .
- Optimize reaction time: Prolonged stirring (>24 hrs) improves N1 selectivity but risks byproduct formation .
- Monitor via TLC or LC-MS to terminate reactions at ~80% conversion.
Q. How do computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- DFT Applications :
- Geometry optimization at B3LYP/6-31G* level identifies stable conformers and electron density maps, explaining regioselectivity in reactions .
- HOMO-LUMO gaps (~4.5–5.0 eV) correlate with photophysical properties (e.g., fluorescence in indole-benzimidazole hybrids) .
- Docking Studies :
- Use AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic pockets). For analogs, binding energies of −8.5 to −9.2 kcal/mol suggest strong interactions .
- Prioritize substituents (e.g., methoxy groups) that enhance binding via H-bonding or π-π stacking .
Q. How to reconcile discrepancies between experimental and computational spectral data?
- Common Issues :
- DFT underestimates NH proton shifts due to solvent effects.
- HRMS deviations arise from isotopic patterns or adduct formation.
- Mitigation :
- Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations .
- Validate HRMS with isotopic distribution simulations (e.g., using Bruker DataAnalysis).
Data Contradiction Analysis
Q. Why do melting points vary significantly among structurally similar derivatives?
- Factors :
- Crystallinity: Bulky substituents (e.g., 4-methoxyphenyl) reduce symmetry, lowering melting points (e.g., 292–293°C vs. 320°C for simpler analogs) .
- Polymorphism: Solvent choice during recrystallization (ethanol vs. acetone) affects crystal packing .
- Resolution : Use DSC to identify polymorphic transitions and report solvent-dependent melting ranges.
Methodological Recommendations
- Synthesis Optimization : Screen catalysts (e.g., Ru complexes for oxidation vs. MnO₂) to balance cost and efficiency.
- Characterization Workflow : Combine NMR (¹H, ¹³C, 2D-COSY), HRMS, and IR (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide ).
- Biological Assays : Prioritize hybrids with electron-withdrawing groups (e.g., nitro) for antimicrobial testing, as seen in related triazole-benzimidazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
